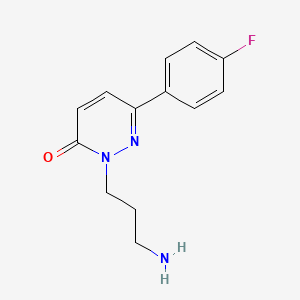
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Vue d'ensemble
Description
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family of compounds. It is a white, crystalline solid with a molecular weight of 310.31 g/mol and a melting point of 131-132°C. This compound is used in a variety of synthetic organic chemistry applications, such as drug synthesis and as an intermediate in the production of pharmaceuticals. It has also been used in the synthesis of other heterocyclic compounds, such as imidazolines and imidazoles.
Applications De Recherche Scientifique
Synthesis and Reactions
The pyridazinone compound "2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one" can be synthesized from various precursors and has been involved in the creation of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones. These compounds undergo various reactions to form new derivatives, though some showed almost negligible antimicrobial activities (Alonazy et al., 2009).
Biological Activities and Applications
Anticancer, Antiangiogenic, and Antioxidant Properties
Pyridazinones are recognized for their broad spectrum of biological activities. New derivatives of this class have shown inhibitory effects on human cancer cell lines, significant antiangiogenic activity against various cytokines involved in tumor progression, and antioxidant activities. These findings indicate potential therapeutic applications for these compounds (Kamble et al., 2015).
Polymers and Material Sciences
Synthesis and Characterization of Polymers
The compound and its derivatives are utilized in the synthesis of novel soluble pyridazinone- or pyridazine-containing poly(arylene ether)s. These polymers, synthesized through polycondensation reactions, exhibit a range of thermal stability and are potential materials for various high-performance applications due to their good solubility and film-forming ability (Xu et al., 2006).
Pharmaceutical Research and Drug Design
Drug Discovery and Molecular Docking
The compound's derivatives are explored for their potential in drug discovery, especially in cancer treatment. In vitro studies, antioxidant activity assessment, and molecular docking methods are employed to understand the interaction of these compounds with biological targets and to predict their efficacy as drugs (Mehvish & Kumar, 2022).
Pesticide Development and Plant Protection
Juvenile Hormone-Like Activity in Pest Control
Certain 3(2H)-pyridazinone derivatives exhibit juvenile hormone-like activity, which is critical in controlling pests like leafhoppers and planthoppers. These compounds can inhibit the metamorphosis in these pests, offering a new approach to pest control in agriculture (Miyake & Oguia, 1992).
Propriétés
IUPAC Name |
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-4-2-10(3-5-11)12-6-7-13(18)17(16-12)9-1-8-15/h2-7H,1,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLBHOZLVCNXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
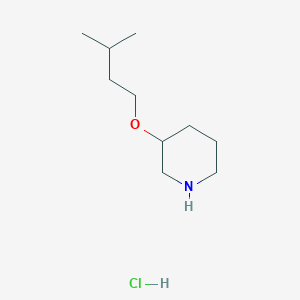
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)
![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)
![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)
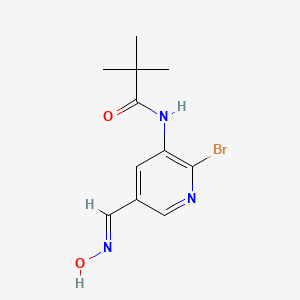
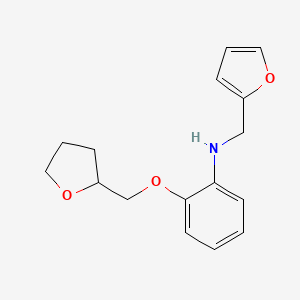
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)
![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)
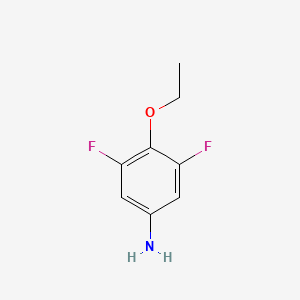
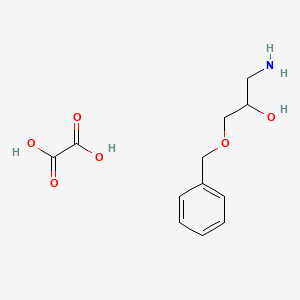
-methanamine](/img/structure/B1439725.png)